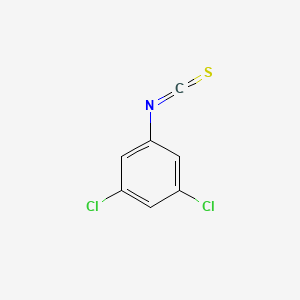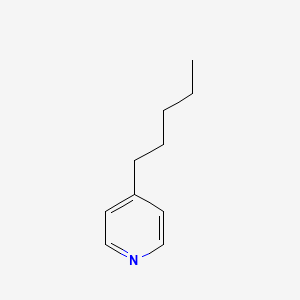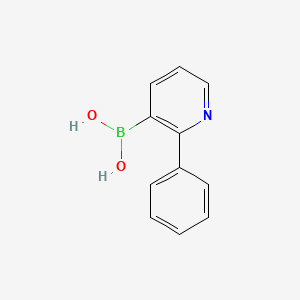
2-苯基吡啶-3-硼酸
描述
2-Phenylpyridine-3-boronic acid is a chemical compound with the molecular formula C11H10BNO2 and a molecular weight of 199.01 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of pyridinylboronic acids, including 2-Phenylpyridine-3-boronic acid, can be achieved through various methods. One of the most promising methods is the iridium- or rhodium-catalyzed borylation of pyridine or substituted pyridines via C-H activation . This method is generally applied to the synthesis of pyridinylboronic acid pinacol esters .Molecular Structure Analysis
The InChI code for 2-Phenylpyridine-3-boronic acid is 1S/C11H10BNO2/c14-12(15)10-7-4-8-13-11(10)9-5-2-1-3-6-9/h1-8,14-15H .Chemical Reactions Analysis
2-Phenylpyridine-3-boronic acid can participate in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis .Physical And Chemical Properties Analysis
2-Phenylpyridine-3-boronic acid has a density of 1.2±0.1 g/cm3, a boiling point of 420.7±47.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . It also has a molar refractivity of 55.8±0.4 cm3 .科学研究应用
-
Sensing Applications
- Application Summary : Boronic acids, including 2-Phenylpyridine-3-boronic acid, are increasingly utilized in various sensing applications. They interact with diols and strong Lewis bases such as fluoride or cyanide anions .
- Methods of Application : The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .
- Results : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
-
Reversible Click Chemistry
- Application Summary : Boronic acid-mediated cis-diol conjugation is one of the best-studied reactions among reversible click reactions .
- Methods of Application : This chemistry is used in various applications, including interference in signaling pathways, enzyme inhibition, and cell delivery systems .
- Results : An excellent understanding of the chemical properties and biocompatibility of boronic acid-based compounds has inspired the exploration of novel chemistries using boron to fuel emergent sciences .
-
Cross-Coupling Reactions
- Application Summary : 3-Pyridinylboronic acid, a compound similar to 2-Phenylpyridine-3-boronic acid, can be used in phosphine-free Suzuki-Miyaura cross-coupling reactions .
- Methods of Application : This involves the use of a palladium catalyst to couple boronic acids with organic halides .
- Results : This method is widely used in organic synthesis for the formation of carbon-carbon bonds .
-
Electrophoresis of Glycated Molecules
- Application Summary : Boronic acids have been used for electrophoresis of glycated molecules .
- Methods of Application : The boronic acid interacts with the cis-diol groups in the glycated molecules, allowing them to be separated using electrophoresis .
- Results : This method allows for the separation and analysis of glycated molecules, which is important in various research and clinical applications .
-
Building Materials for Microparticles
- Application Summary : Boronic acids have been employed as building materials for microparticles for analytical methods .
- Methods of Application : The boronic acids are used to construct microparticles, which can then be used in various analytical methods .
- Results : The use of boronic acids in this way allows for the development of novel analytical methods and technologies .
-
Controlled Release of Insulin
- Application Summary : Boronic acids have been used in polymers for the controlled release of insulin .
- Methods of Application : The boronic acid is incorporated into a polymer matrix, which is then used to encapsulate insulin. The insulin is released in a controlled manner as the polymer degrades .
- Results : This application has potential implications for the treatment of diabetes, allowing for more controlled and effective delivery of insulin .
安全和危害
When handling 2-Phenylpyridine-3-boronic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or inhalation, immediate medical attention is required .
未来方向
The future directions of 2-Phenylpyridine-3-boronic acid research are likely to be influenced by its potential applications in various fields. For instance, its use in Suzuki-Miyaura cross-coupling reactions could be further explored to develop new synthetic methodologies . Additionally, its interactions with proteins and potential applications in cell labelling and manipulation could also be areas of future research .
属性
IUPAC Name |
(2-phenylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BNO2/c14-12(15)10-7-4-8-13-11(10)9-5-2-1-3-6-9/h1-8,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMAGGNQKVLKSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)C2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376725 | |
| Record name | 2-Phenylpyridine-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylpyridine-3-boronic acid | |
CAS RN |
1029654-14-5 | |
| Record name | 2-Phenylpyridine-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[1,3]Dithiolo[4,5-d][1,3]dithiol-5-one](/img/structure/B1585809.png)
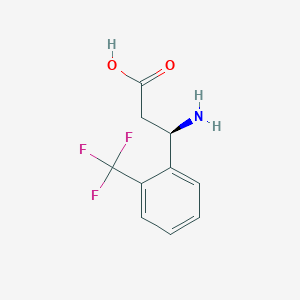
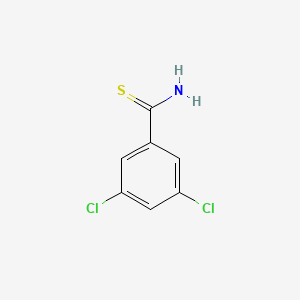
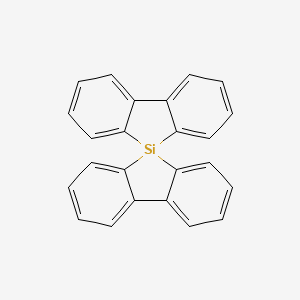
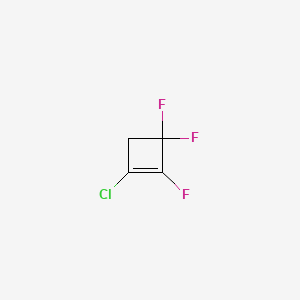
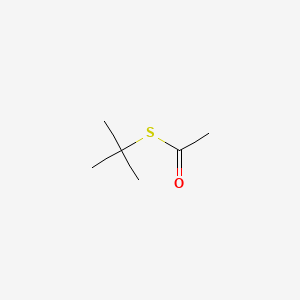
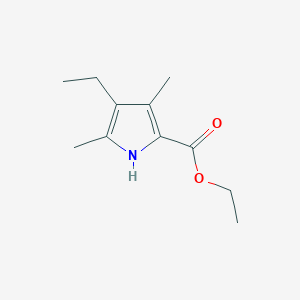
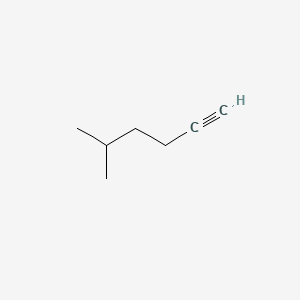
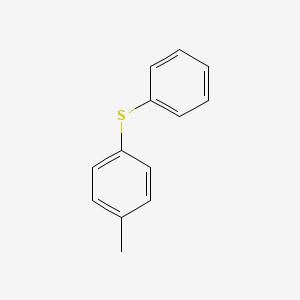
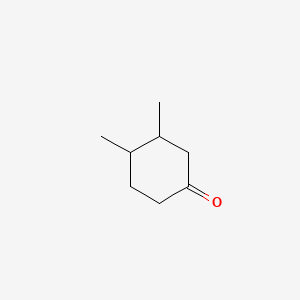

![Benzo[b]thiophene-6-carbaldehyde](/img/structure/B1585829.png)
